molecular formula C10H7F3N2 B175998 2-(Trifluoromethyl)quinolin-4-amine CAS No. 1700-93-2

2-(Trifluoromethyl)quinolin-4-amine

Cat. No. B175998
CAS RN: 1700-93-2
M. Wt: 212.17 g/mol
InChI Key: LDALBEJGMLUINP-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinolin-4-amine is a chemical compound with the CAS Number: 1700-93-2. It has a molecular weight of 212.17 . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .


Synthesis Analysis

A series of 2-(Trifluoromethyl)quinolin-4-amine derivatives were designed and synthesized through structural optimization strategy as a microtubule-targeted agents (MTAs). Their cytotoxicity activity against PC3, K562, and HeLa cell lines were evaluated .


Molecular Structure Analysis

The Inchi Code of 2-(Trifluoromethyl)quinolin-4-amine is 1S/C10H7F3N2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H, (H2,14,15). The InChI key is LDALBEJGMLUINP-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the synthesis of 2-(Trifluoromethyl)quinolin-4-amine derivatives, a palladium-catalyzed three-component carbonylative reaction of trifluoroacetimidoyl chlorides and amines has been developed .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of 2-(Trifluoromethyl)quinolin-4-amine, focusing on unique applications across different fields:

Anticancer Agent Development

This compound has been studied for its potential as an anticancer agent. Derivatives of 2-(Trifluoromethyl)quinolin-4-amine have shown to inhibit tubulin polymerization and disrupt cellular microtubule networks, targeting the colchicine site. This leads to cell cycle arrest in leukemia cells at the G2/M phase and promotes cell apoptosis, as well as inhibiting angiogenesis .

Microtubule-Targeted Agents (MTAs)

A series of derivatives have been designed and synthesized as MTAs. These derivatives have been evaluated for their cytotoxicity activity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myeloid leukemia), and HeLa (cervical cancer) cell lines .

Werner Helicase Inhibition

In the search for new inhibitors of Werner (WRN) helicase, which is involved in DNA repair and replication, derivatives of this compound have been synthesized. The anticancer activities of these new compounds have been evaluated against the same cancer cell lines mentioned above using the MTT assay .

Safety and Hazards

The safety information for 2-(Trifluoromethyl)quinolin-4-amine includes the following hazard statements: H302-H315-H319-H335. The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-(trifluoromethyl)quinolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDALBEJGMLUINP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00502357
Record name 2-(Trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1700-93-2
Record name 2-(Trifluoromethyl)quinolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00502357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do 2-(trifluoromethyl)quinolin-4-amine derivatives exert their antitumor effects?

A1: The provided research article ["Discovery of novel 2-(trifluoromethyl)quinolin-4-amine derivatives as potent antitumor agents with microtubule polymerization inhibitory activity." []] specifically focuses on the ability of these compounds to inhibit microtubule polymerization. [] Microtubules play a crucial role in cell division, and their disruption can lead to cell cycle arrest and apoptosis, ultimately inhibiting tumor growth. While the exact binding site and mechanism are not fully elucidated in the abstract, the research suggests that these compounds interact with tubulin, the protein subunit of microtubules, to exert their antitumor activity.

Q2: What is the significance of exploring 2-(trifluoromethyl)quinolin-4-amine derivatives as potential antitumor agents?

A2: The development of novel antitumor agents is crucial in the fight against cancer. This research highlights the potential of 2-(trifluoromethyl)quinolin-4-amine derivatives as a new class of microtubule polymerization inhibitors. [] Further exploration of these compounds could lead to the development of more effective and targeted cancer therapies.

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